molecular formula C48H99BO3 B1583243 Trihexadecyl borate CAS No. 2665-11-4

Trihexadecyl borate

Cat. No.: B1583243
CAS No.: 2665-11-4
M. Wt: 735.1 g/mol
InChI Key: WZGVRXXJKGXOBR-UHFFFAOYSA-N
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Description

Trihexadecyl borate is an organic borate ester with the molecular formula C₄₈H₉₉BO₃ It is a compound formed by the esterification of boric acid with hexadecanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Trihexadecyl borate can be synthesized through the esterification reaction between boric acid and hexadecanol. The reaction typically involves heating boric acid with hexadecanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and a reaction time of several hours to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where boric acid and hexadecanol are fed into a reactor. The reaction mixture is then heated and stirred to promote esterification. The product is subsequently purified through distillation or other separation techniques to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of borate esters with shorter alkyl chains or other oxidation products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to yield boric acid and hexadecanol.

    Substitution: The ester groups in this compound can participate in substitution reactions with nucleophiles, leading to the formation of new borate esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

    Substitution: Nucleophiles such as alcohols or amines can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Shorter-chain borate esters or boric acid derivatives.

    Hydrolysis: Boric acid and hexadecanol.

    Substitution: New borate esters with different alkyl or aryl groups.

Scientific Research Applications

Trihexadecyl borate has garnered significant attention in scientific research due to its versatile applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other borate esters.

    Biology: this compound is studied for its potential role in biological systems, particularly in the context of boron-containing compounds and their interactions with biomolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of lubricants, plasticizers, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trihexadecyl borate involves its interaction with various molecular targets and pathways. In biological systems, borate esters can interact with enzymes and proteins, potentially affecting their activity and function. The ester groups in this compound can also participate in chemical reactions, leading to the formation of new compounds with distinct properties.

Comparison with Similar Compounds

    Triethyl borate: Another borate ester with shorter alkyl chains.

    Trimethyl borate: A borate ester with even shorter alkyl chains.

    Triphenyl borate: A borate ester with aromatic groups instead of alkyl chains.

Comparison: Trihexadecyl borate is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to other borate esters. The long alkyl chains contribute to its hydrophobic nature and potential applications in non-polar environments. In contrast, shorter-chain borate esters like triethyl borate and trimethyl borate are more volatile and have different solubility characteristics. Triphenyl borate, with its aromatic groups, exhibits different reactivity and applications compared to this compound.

Properties

IUPAC Name

trihexadecyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H99BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-50-49(51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGVRXXJKGXOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H99BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303395
Record name Trihexadecyl borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2665-11-4
Record name NSC158140
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158140
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trihexadecyl borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexadecyl Borate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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